molecular formula C25H25N5O5 B13428322 Apixaban Impurity 28

Apixaban Impurity 28

Cat. No.: B13428322
M. Wt: 475.5 g/mol
InChI Key: TYNIJHOPDSFNMW-UHFFFAOYSA-N
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Description

Apixaban Impurity 28 is a degradation product of Apixaban, an anticoagulant used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Apixaban is a selective, reversible, direct inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. The presence of impurities like this compound is significant as it can affect the drug’s efficacy and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apixaban Impurity 28 involves multiple steps starting from inexpensive raw materials. One of the key intermediates in the synthesis of Apixaban is prepared from 4-chloronitrobenzene and piperidine through an eight-step procedure. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere, resulting in the construction of two lactams .

Industrial Production Methods

Industrial production methods for Apixaban and its impurities, including this compound, involve high-performance liquid chromatography (HPLC) for the separation and purification of the compounds. The process is designed to be efficient and practical, occurring under mild conditions with most intermediates obtained through simple slurry or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Apixaban Impurity 28 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various lactams and other intermediates essential for the synthesis of Apixaban and its impurities .

Scientific Research Applications

Apixaban Impurity 28 has several scientific research applications:

Mechanism of Action

Apixaban Impurity 28, like Apixaban, is believed to interact with factor Xa, although its exact mechanism of action may differ. Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III. This inhibition prevents the formation of a thrombus by blocking the conversion of prothrombin to thrombin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apixaban Impurity 28 is unique due to its specific degradation pathway and the conditions under which it forms. Its presence and concentration can significantly impact the stability and safety profile of Apixaban, making it a critical impurity to monitor during drug development and quality control .

Properties

Molecular Formula

C25H25N5O5

Molecular Weight

475.5 g/mol

IUPAC Name

6-[4-(3-hydroxy-2-oxopiperidin-1-yl)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

InChI

InChI=1S/C25H25N5O5/c1-35-18-10-8-17(9-11-18)30-22-19(21(27-30)23(26)32)12-14-29(25(22)34)16-6-4-15(5-7-16)28-13-2-3-20(31)24(28)33/h4-11,20,31H,2-3,12-14H2,1H3,(H2,26,32)

InChI Key

TYNIJHOPDSFNMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCC(C5=O)O)C(=N2)C(=O)N

Origin of Product

United States

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